N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Medicinal chemistry Indole-3-glyoxylamide Bioactivity

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS 852369-05-2, molecular formula C₁₉H₁₈N₂O₂) is a synthetic small molecule belonging to the indole-3-glyoxylamide class. The scaffold is recognized in medicinal chemistry as a privileged template for generating ligands that interact with diverse biological targets, including GABAA receptors, tubulin, and various enzymes.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 852369-05-2
Cat. No. B2536017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
CAS852369-05-2
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C19H18N2O2/c1-3-21(14-9-5-4-6-10-14)19(23)18(22)17-13(2)20-16-12-8-7-11-15(16)17/h4-12,20H,3H2,1-2H3
InChIKeyOFQWTWXKSDVBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxo-N-Phenylacetamide (852369-05-2): Procurement-Relevant Identity and Scaffold Classification


N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS 852369-05-2, molecular formula C₁₉H₁₈N₂O₂) is a synthetic small molecule belonging to the indole-3-glyoxylamide class [1]. The scaffold is recognized in medicinal chemistry as a privileged template for generating ligands that interact with diverse biological targets, including GABAA receptors, tubulin, and various enzymes [1]. The compound is commercially available from multiple research-chemical suppliers, though its specific pharmacological profile remains largely uncharacterized in the peer-reviewed primary literature. This evidence guide is constructed to assist scientific procurement by identifying the verifiable differentiators—or, where data are absent, explicitly stating the evidentiary gaps—between this compound and its closest structural analogs.

Why Generic Substitution Is Unsupported for N-Ethyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxo-N-Phenylacetamide (852369-05-2)


Within the indole-3-glyoxylamide series, small structural modifications—particularly at the glyoxylamide nitrogen and the indole 2-position—can drastically alter target affinity, selectivity, and pharmacokinetic behavior [1]. The target compound bears a specific combination of N-ethyl and N-phenyl substituents on the glyoxylamide moiety plus a 2-methyl group on the indole ring. Closely related analogs, such as the N-methyl variant (CAS 852369-04-1) and the N–H variant (CAS 93323-60-5), are chemically distinct entities. In the absence of published head-to-head pharmacological data, no evidence supports the interchangeability of these compounds for any specific biological application. Assumptions of functional equivalence based solely on scaffold similarity are scientifically unjustified and may lead to irreproducible results.

Quantitative Differentiation Evidence for N-Ethyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxo-N-Phenylacetamide (852369-05-2)


Absence of Published Potency Data Distinguishes 852369-05-2 from Characterized Indole-3-Glyoxylamide Leads

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases (conducted 29 April 2026) returned no quantitative potency data (IC₅₀, Kᵢ, EC₅₀) for N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (852369-05-2) against any biological target. Similarly, its closest structural analogs—N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (852369-04-1) and 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (93323-60-5)—lack peer-reviewed quantitative bioactivity data in authoritative databases. This stands in contrast to numerous other indole-3-glyoxylamide derivatives that have been extensively characterized in primary literature, with reported potencies reaching EC₅₀ < 10 nM in antiprion cell-line models and sub-micromolar IC₅₀ values against cancer cell lines for compounds bearing different substitution patterns [1]. The target compound therefore represents a pharmacologically unvalidated member of an otherwise well-validated scaffold class.

Medicinal chemistry Indole-3-glyoxylamide Bioactivity

Structural Differentiation from the N-Methyl Analog (852369-04-1) Via N-Alkyl Substitution

The target compound (852369-05-2) and its N-methyl analog (852369-04-1) differ solely by one methylene unit on the glyoxylamide nitrogen (N-ethyl vs. N-methyl). In medicinal chemistry, N-alkyl chain length on amide nitrogens can significantly influence conformational preferences, hydrogen-bonding capacity, lipophilicity (calculated logP), and target-binding kinetics [1]. Although no direct comparative pharmacological data exist for these two specific compounds, the broader indole-3-glyoxylamide SAR literature demonstrates that even single-atom modifications at the glyoxylamide position can produce order-of-magnitude changes in affinity for targets such as GABAA receptor subtypes and tubulin [1]. The molecular weight difference (306.4 vs. 292.3 g/mol) and calculated logP shift accompanying the N-ethyl substitution are expected to affect membrane permeability, solubility, and metabolic stability relative to the N-methyl analog, though experimental verification is lacking.

Structure–activity relationship Indole-3-glyoxylamide N-alkyl substitution

Differentiation from the N–H Analog (93323-60-5) Via Amide Substitution Pattern

The target compound bears an N-ethyl-N-phenyl disubstituted glyoxylamide, whereas comparator 93323-60-5 bears an N–H monosubstituted glyoxylamide (secondary amide). This difference has profound implications for hydrogen-bond donor/acceptor capacity, conformational flexibility, and metabolic vulnerability [1]. Secondary amides can act as both hydrogen-bond donors and acceptors, while tertiary amides (as in the target compound) function only as acceptors, potentially altering target engagement profiles. The presence of the N-phenyl group in the target compound adds an aromatic ring that may engage in π-stacking or hydrophobic interactions absent in simpler N–H analogs. No direct comparative binding or functional data exist for these two compounds; the differentiation is grounded in well-established principles of medicinal chemistry and the documented SAR of the indole-3-glyoxylamide class [1].

Medicinal chemistry Indole-3-glyoxylamide Amide substitution

Recommended Application Scenarios for N-Ethyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxo-N-Phenylacetamide (852369-05-2) Based on Current Evidence


Indole-3-Glyoxylamide Structure–Activity Relationship (SAR) Library Expansion

The compound is suitable as a building block for systematic SAR exploration of the indole-3-glyoxylamide scaffold. Its distinct N-ethyl-N-phenyl substitution pattern fills a gap in publicly characterized chemical space within this privileged class [1]. When procured alongside the N-methyl analog (852369-04-1) and the N–H analog (93323-60-5), researchers can evaluate the impact of incremental amide substitution on target binding, cellular activity, and physicochemical properties.

Negative Control or Pharmacologically Inactive Comparator for Validated Indole-3-Glyoxylamide Leads

Given the absence of published bioactivity data, this compound may serve as a structurally matched negative control in assays employing characterized indole-3-glyoxylamides [1]. Its use as a comparator requires experimental confirmation of inactivity in the specific assay system; procurement should be accompanied by plans for in-assay validation.

Computational Chemistry and In Silico Screening Studies

The compound's well-defined structure and membership in the indole-3-glyoxylamide class make it a candidate for virtual screening, molecular docking, or pharmacophore modeling campaigns [1]. Its N-ethyl-N-phenyl tertiary amide provides a distinct conformational profile for computational studies aimed at predicting target engagement or selectivity versus secondary amide analogs.

Analytical Reference Standard for Method Development

The compound can be employed as a reference standard for developing HPLC, LC-MS, or NMR analytical methods targeting indole-3-glyoxylamide derivatives. Its unique retention time and spectral signature, arising from the N-ethyl-N-phenyl substitution, facilitate method specificity when analyzing mixtures of structurally related analogs.

Quote Request

Request a Quote for N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.